Bienvenue dans la boutique en ligne BenchChem!

(2,6-Dimethylpyridin-4-yl)methanamine dihydrochloride

Adenosine A2A receptor GPCR structural biology Fragment-based drug discovery

This 2,6-dimethylpyridin-4-yl scaffold is a privileged motif in kinase inhibitor and GPCR modulator development, validated by >112 patents and crystallographic data (e.g., 3UZA). Its dihydrochloride salt form offers enhanced solubility and ready-to-use convenience for amide coupling or reductive amination in parallel synthesis. Researchers targeting A2A antagonists or mGluR3 modulators should select this specific regioisomer to leverage defined hydrophobic contacts unattainable with alternative pyridylmethanamines.

Molecular Formula C8H14Cl2N2
Molecular Weight 209.114
CAS No. 1198424-09-7
Cat. No. B598861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,6-Dimethylpyridin-4-yl)methanamine dihydrochloride
CAS1198424-09-7
Molecular FormulaC8H14Cl2N2
Molecular Weight209.114
Structural Identifiers
SMILESCC1=CC(=CC(=N1)C)CN.Cl.Cl
InChIInChI=1S/C8H12N2.2ClH/c1-6-3-8(5-9)4-7(2)10-6;;/h3-4H,5,9H2,1-2H3;2*1H
InChIKeyZEWVXNUCTKQQAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2,6-Dimethylpyridin-4-yl)methanamine Dihydrochloride CAS 1198424-09-7: A Core Pyridine Scaffold for Pharmaceutical Building Block Procurement


(2,6-Dimethylpyridin-4-yl)methanamine dihydrochloride (CAS 1198424-09-7) is a pyridine-based primary amine building block with methyl substitutions at the 2- and 6-positions and a methanamine group at the 4-position . Its free base form (CAS 324571-98-4) appears in over 112 patent filings, indicating its established role as a privileged scaffold in medicinal chemistry and kinase inhibitor development [1]. Commercially, the compound is available as a dihydrochloride salt (C₈H₁₄Cl₂N₂, MW 209.11) with purity typically ≥95% from multiple established chemical suppliers, serving as a critical synthetic intermediate for constructing 2,6-disubstituted pyridine-containing pharmacophores .

Why Generic (Pyridin-4-yl)methanamine Analogs Cannot Substitute for (2,6-Dimethylpyridin-4-yl)methanamine Dihydrochloride in Target Engagement


The 2,6-dimethyl substitution pattern on the pyridine ring critically alters both steric bulk adjacent to the coordinating nitrogen and electronic distribution, which directly impacts molecular recognition events. Unsubstituted (pyridin-4-yl)methanamine analogs cannot replicate the precise binding pose and hydrophobic packing achieved by this scaffold in kinase ATP-binding pockets and GPCR allosteric sites, where the flanking methyl groups form essential van der Waals contacts with the protein surface [1]. Substitution with alternative alkyl groups or shifting the methyl position to 3,5- or 2,5-arrangements yields distinct conformational preferences and steric profiles that are not interchangeable . The evidence presented below quantifies exactly how the 2,6-dimethyl motif confers specific structural and functional advantages over the closest commercially available alternatives.

(2,6-Dimethylpyridin-4-yl)methanamine Dihydrochloride: Direct Comparative Evidence for Selecting the 2,6-Dimethyl Scaffold Over Alternative Pyridylmethanamine Regioisomers


Adenosine A2A Receptor: 2,6-Dimethylpyridin-4-yl Pharmacophore Enables High-Affinity Ligand Binding

The 2,6-dimethylpyridin-4-yl moiety serves as a key pharmacophoric element in a potent adenosine A2A receptor ligand (6-(2,6-dimethylpyridin-4-yl)-5-phenyl-1,2,4-triazin-3-amine). The crystal structure of the thermostabilized A2A receptor in complex with this ligand (PDB: 3UZA) directly visualizes how the 2,6-dimethylpyridin-4-yl group occupies a hydrophobic subpocket adjacent to the adenine binding site [1]. The 2- and 6-methyl substituents make critical hydrophobic contacts with receptor residues that would be absent with an unsubstituted pyridin-4-yl analog. The ligand demonstrates high potency with an IC₅₀ of 34 nM at the human adenosine A2A receptor in functional assays [2].

Adenosine A2A receptor GPCR structural biology Fragment-based drug discovery

mGluR2/3 Negative Allosteric Modulation: 2,6-Dimethylpyridin-4-yl Scaffold Confers Subtype Selectivity

The compound RO4491533 (4-[3-(2,6-dimethylpyridin-4-yl)phenyl]-7-methyl-8-trifluoromethyl-1,3-dihydrobenzo[b][1,4]diazepin-2-one) incorporates the 2,6-dimethylpyridin-4-yl motif as an essential structural element. This compound acts as a selective negative allosteric modulator of group II metabotropic glutamate receptors (mGluR2 and mGluR3). In functional assays measuring [³⁵S]GTPγS binding, RO4491533 exhibits an IC₅₀ of 221 nM at mGluR2 and 47 nM at mGluR3 [1]. Notably, when the 2,6-dimethylpyridin-4-yl group is replaced with a 2-methylpyridin-4-yl analog, mGluR3 potency decreases approximately 5-fold, demonstrating that the second methyl group at the 6-position contributes to both potency and the mGluR3-over-mGluR2 selectivity profile [2].

Metabotropic glutamate receptor Negative allosteric modulator CNS drug discovery

Kinase Inhibitor Scaffold Prevalence: 2,6-Dimethylpyridin-4-yl Core Outranks Alternative Regioisomers in Patent Literature

A comprehensive patent landscape analysis reveals that the 2,6-dimethylpyridin-4-yl scaffold appears in over 112 patent filings, with the majority pertaining to kinase inhibitor development, particularly targeting p38 MAPK and related serine/threonine kinases [1]. WO2007053394A1 specifically claims kinase inhibitors containing the 2,6-dimethylpyridin-4-yl moiety as a critical hinge-binding element [2]. In contrast, the 2,5-dimethylpyridin-4-yl regioisomer appears in fewer than 15 patent filings, primarily in MMP/ADAMTS inhibitor applications rather than kinase programs [3]. This patent filing disparity (>7:1 ratio) reflects the broader utility of the 2,6-substitution pattern for ATP-competitive kinase inhibitor design.

Kinase inhibitor Medicinal chemistry scaffold Patent landscape analysis

Binding Affinity Differentiation: 2,6-Dimethylpyridin-4-yl Motif Yields Distinct Target Engagement Profile Versus 2,5-Regioisomer

Comparative binding data across multiple targets demonstrates that the 2,6-dimethyl substitution pattern engages distinct biological targets compared to the 2,5-dimethyl regioisomer. The 2,6-dimethylpyridin-4-yl scaffold, when incorporated into phthalazine-based inhibitors (CGP79787 analog 44), shows minimal activity against a broad kinase panel with IC₅₀ values >10 μM, indicating a clean selectivity profile suitable for non-kinase applications [1]. In contrast, the 2,5-dimethylpyridin-4-yl scaffold appears in ADAMTS-4 inhibitors with IC₅₀ values as low as 18 nM [2] and in TLR4 antagonists with IC₅₀ values of ~10 μM [3], representing a fundamentally different target class preference.

Binding affinity Target engagement Regioisomer selectivity

Commercial Availability and Purity Benchmarking: Dihydrochloride Salt Form Provides Consistent ≥95% Purity Across Multiple Global Suppliers

(2,6-Dimethylpyridin-4-yl)methanamine dihydrochloride is commercially available from multiple established research chemical suppliers with a standardized purity specification of 95%. Fluorochem (Product F388308) supplies the compound at 95.0% purity in quantities up to 10 g . Combi-Blocks (Catalog QK-9157) offers the identical compound at 95% purity in 250 mg and 1 g quantities . Leyan (Product 1395489) provides the compound at 95% purity . In comparison, the free base form (CAS 324571-98-4) is less widely stocked and often requires custom synthesis, while alternative salt forms (e.g., hydrochloride mono-salt) are not routinely catalogued. The dihydrochloride salt offers enhanced aqueous solubility (estimated >50 mg/mL in water) compared to the free base, which has limited water solubility (<5 mg/mL) and requires organic co-solvents for many applications .

Chemical procurement Salt form selection Purity specification

Steric Shielding Effect: 2,6-Dimethyl Substitution Provides Metabolic Stability Advantage Over Unsubstituted Pyridine Analogs

The 2,6-dimethyl substitution pattern on the pyridine ring provides steric shielding of the α-positions adjacent to the nitrogen atom, which are primary sites of oxidative metabolism by cytochrome P450 enzymes. Literature on pyridine-containing kinase inhibitors demonstrates that 2,6-disubstitution reduces metabolic clearance in human liver microsomes by 3- to 10-fold compared to unsubstituted pyridine analogs, due to hindered access of CYP3A4 and CYP2D6 to the electron-rich α-carbon positions [1]. The 2,6-dimethyl motif also reduces N-oxidation potential by sterically protecting the pyridine nitrogen lone pair [2]. This class-level observation is directly applicable to the (2,6-dimethylpyridin-4-yl)methanamine scaffold when incorporated into drug candidates.

Metabolic stability Cytochrome P450 Lead optimization

(2,6-Dimethylpyridin-4-yl)methanamine Dihydrochloride: Recommended Application Scenarios Based on Validated Differentiation Evidence


Adenosine A2A Receptor Antagonist Development Programs

Based on the 3UZA crystal structure and associated potency data (IC₅₀ = 34 nM), this scaffold is directly applicable for research groups developing adenosine A2A receptor antagonists. The 2,6-dimethylpyridin-4-yl group occupies a defined hydrophobic subpocket with specific contacts to Val84 and Leu85; this validated binding mode can be leveraged for structure-based design of novel A2A ligands [1]. Researchers requiring a building block that enables this exact binding pose should procure the 2,6-dimethyl dihydrochloride salt rather than alternative pyridylmethanamine regioisomers.

mGluR2/3 Negative Allosteric Modulator Discovery

For CNS drug discovery programs targeting metabotropic glutamate receptors, the 2,6-dimethylpyridin-4-yl scaffold provides a validated entry point with demonstrated mGluR3 potency (IC₅₀ = 47 nM) and 4.7-fold selectivity over mGluR2 [1]. The dihydrochloride salt form enables direct use in parallel synthesis or fragment elaboration workflows without solubility constraints, making it suitable for hit-to-lead optimization campaigns in the mGluR modulator space .

p38 MAPK Kinase Inhibitor Hit-to-Lead Chemistry

The substantial patent literature precedent (>70 kinase-specific patent filings) positions this scaffold as a strategic choice for kinase inhibitor programs, particularly those targeting p38 MAPK and related serine/threonine kinases [1]. WO2007053394A1 specifically exemplifies the 2,6-dimethylpyridin-4-yl group as a hinge-binding element; the dihydrochloride salt provides a ready-to-use amine handle for amide coupling or reductive amination reactions essential for constructing ATP-competitive kinase inhibitors . The metabolic stability advantage (3-10× reduced microsomal clearance) of the 2,6-dimethyl motif further supports its selection for programs where oral bioavailability is a key objective .

Privileged Scaffold-Based Library Synthesis

For medicinal chemistry groups building focused libraries around privileged GPCR and kinase scaffolds, (2,6-dimethylpyridin-4-yl)methanamine dihydrochloride offers a validated core with defined target class selectivity. The compound's >112 patent citations and multiple co-crystal structures provide a rich structural biology foundation for rational design. Procurement of the ≥95% purity dihydrochloride salt from multiple established suppliers ensures reproducible library synthesis and eliminates the variability associated with custom-synthesized or lower-purity alternatives [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2,6-Dimethylpyridin-4-yl)methanamine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.